molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate

Cat. No.: B2525508
CAS No.: 338422-69-8
M. Wt: 241.28 g/mol
InChI Key: BRUDIIMWIFKTOZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a chemical compound with the molecular formula C15H15NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a methylene group, and an ammoniumolate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate typically involves the protection of salicylaldehyde to form 2-benzyloxy-benzyl chloride through benzyl protection, deoxidization, and chlorination . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters . The reaction conditions for these methods vary, but they generally require the use of solvents such as toluene or trifluorotoluene and catalysts like magnesium oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The benzylic position is particularly reactive, making it susceptible to oxidation and bromination reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acids from oxidation and benzylic halides from substitution reactions .

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

338422-69-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide

InChI

InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11-

InChI Key

BRUDIIMWIFKTOZ-WJDWOHSUSA-N

Isomeric SMILES

C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-]

SMILES

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-]

Canonical SMILES

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.